molecular formula C20H21FN2O4 B3467289 1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3467289
M. Wt: 372.4 g/mol
InChI Key: PBFPQBVBPRJUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating anxiety, seizures, and pain. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced excitability of neurons.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. This compound has also been found to possess anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, this compound has been shown to exhibit analgesic effects and has been studied for its potential use in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits a range of pharmacological effects, making it a versatile compound for studying various physiological and pathological processes.
However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of this compound may vary depending on the dose and route of administration, which can complicate experimental design.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dose and route of administration for this application.
Another area of interest is the anti-inflammatory effects of this compound. It has been shown to reduce inflammation in animal models, and further studies are needed to determine its potential use in the treatment of inflammatory diseases.
Finally, this compound has been studied for its potential use in the treatment of chronic pain. Future research could explore the mechanisms underlying its analgesic effects and investigate its potential use in the development of new pain medications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anticonvulsant, anxiolytic, and analgesic properties, as well as its anti-inflammatory effects, make it a versatile compound for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and analgesic properties. This compound has also been shown to exhibit anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-7-6-15(13-18(17)27-2)20(25)23-10-8-22(9-11-23)19(24)14-4-3-5-16(21)12-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFPQBVBPRJUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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